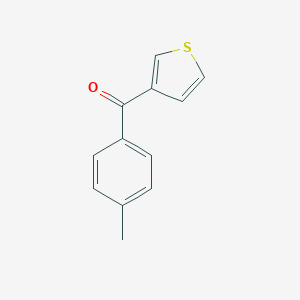

3-(4-Methylbenzoyl)thiophene

Vue d'ensemble

Description

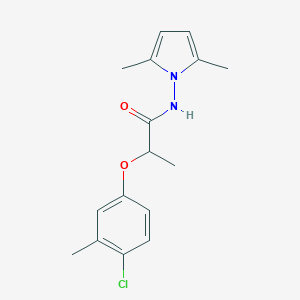

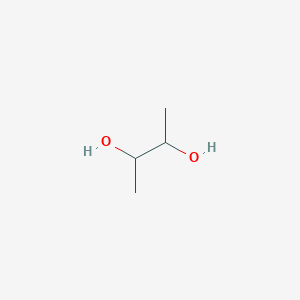

“3-(4-Methylbenzoyl)thiophene” is a chemical compound with the molecular formula C12H10OS . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .

Molecular Structure Analysis

The molecular weight of “3-(4-Methylbenzoyl)thiophene” is 202.27 g/mol. Detailed structural analysis data is not available in the retrieved sources.

Chemical Reactions Analysis

Thiophenes, including “3-(4-Methylbenzoyl)thiophene”, are important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices . They are involved in various chemical reactions, but specific reactions involving “3-(4-Methylbenzoyl)thiophene” are not specified in the retrieved data.

Physical And Chemical Properties Analysis

“3-(4-Methylbenzoyl)thiophene” has a molecular weight of 202.27 g/mol. It has a density of 1.167g/cm3 and a boiling point of 336.304ºC . More specific physical and chemical properties are not available in the retrieved data.

Applications De Recherche Scientifique

Organic Semiconductors

Scientific Field

Material Science Application Summary: Thiophene derivatives are pivotal in the development of organic semiconductors due to their excellent charge transport properties. “3-(4-Methylbenzoyl)thiophene” can be utilized in the synthesis of small molecule semiconductors for organic field-effect transistors (OFETs). Methods of Application:

- The material is then integrated into OFETs through vacuum deposition or solution processing techniques. Results Summary: The incorporation of “3-(4-Methylbenzoyl)thiophene” in semiconductors has led to enhanced performance in OFETs, with higher mobility and stability .

Corrosion Inhibitors

Scientific Field

Industrial Chemistry Application Summary: Thiophene compounds serve as corrosion inhibitors, particularly in the protection of metals and alloys. Methods of Application:

- “3-(4-Methylbenzoyl)thiophene” is applied to metal surfaces in the form of coatings or additives in corrosive environments. Results Summary: Studies have shown a significant reduction in corrosion rates, with “3-(4-Methylbenzoyl)thiophene” demonstrating strong adsorption onto metal surfaces, forming a protective barrier .

Anticancer Agents

Scientific Field

Medicinal Chemistry Application Summary: Thiophene derivatives exhibit anticancer properties. “3-(4-Methylbenzoyl)thiophene” is explored for its potential use in targeted cancer therapies. Methods of Application:

- In vitro and in vivo testing against various cancer cell lines. Results Summary: Certain derivatives have shown promising results in inhibiting cancer cell growth, with potential for further development as chemotherapeutic agents .

Organic Light-Emitting Diodes (OLEDs)

Scientific Field

Electronics Application Summary: Thiophene-based molecules are used in the fabrication of OLEDs due to their electroluminescent properties. Methods of Application:

- Optimization of device architecture to enhance light emission. Results Summary: The use of thiophene derivatives in OLEDs has resulted in devices with improved brightness, efficiency, and color purity .

Anti-Inflammatory Drugs

Scientific Field

Pharmacology Application Summary: Thiophene derivatives, including “3-(4-Methylbenzoyl)thiophene”, are investigated for their anti-inflammatory effects. Methods of Application:

- Clinical trials to assess efficacy and safety. Results Summary: Some derivatives have demonstrated significant anti-inflammatory activity, comparable to commercial nonsteroidal anti-inflammatory drugs (NSAIDs) .

Organic Photovoltaics (OPVs)

Scientific Field

Renewable Energy Application Summary: Thiophene-based polymers are key components in the active layer of OPVs due to their ability to absorb light and convert it into electricity. Methods of Application:

- Device fabrication and testing under various lighting conditions. Results Summary: Incorporation of thiophene derivatives in OPVs has led to higher power conversion efficiencies and operational stability .

Antimicrobial Agents

Scientific Field

Microbiology Application Summary: Thiophene derivatives are known for their antimicrobial properties. “3-(4-Methylbenzoyl)thiophene” can be used to develop new antimicrobial drugs. Methods of Application:

- Testing against a range of bacterial and fungal pathogens. Results Summary: The derivatives have shown effectiveness in inhibiting the growth of various microorganisms, offering a potential pathway for new antimicrobial therapies .

Antihypertensive Drugs

Scientific Field

Cardiovascular Pharmacology Application Summary: Thiophene compounds have been explored for their potential as antihypertensive agents. Methods of Application:

- Clinical trials to evaluate efficacy and safety in controlling blood pressure. Results Summary: Some derivatives have demonstrated the ability to lower blood pressure in preclinical studies .

Anti-Atherosclerotic Agents

Scientific Field

Cardiovascular Medicine Application Summary: “3-(4-Methylbenzoyl)thiophene” derivatives are investigated for their use in preventing or treating atherosclerosis. Methods of Application:

- Evaluation in animal models and clinical settings. Results Summary: Promising results have been obtained in reducing the progression of atherosclerosis in experimental models .

Kinase Inhibitors

Scientific Field

Biochemistry Application Summary: Thiophene derivatives act as kinase inhibitors, which are important in the treatment of various diseases, including cancer. Methods of Application:

- Biochemical assays to test the inhibitory activity on specific kinases. Results Summary: These compounds have shown potential in inhibiting kinase activity, which is crucial for the development of targeted therapies .

Voltage-Gated Sodium Channel Blockers

Scientific Field

Neuropharmacology Application Summary: Thiophene derivatives like “3-(4-Methylbenzoyl)thiophene” are used as voltage-gated sodium channel blockers, which have applications in local anesthesia. Methods of Application:

- Clinical assessment of efficacy and safety in providing local anesthesia. Results Summary: The derivatives have been effective in blocking sodium channels, leading to successful local anesthesia in dental procedures .

Estrogen Receptor Modulators

Scientific Field

Endocrinology Application Summary: “3-(4-Methylbenzoyl)thiophene” is studied for its potential role as an estrogen receptor modulator, which can be beneficial in treating hormone-related conditions. Methods of Application:

- In vitro and in vivo studies to assess the modulatory effects. Results Summary: Some thiophene derivatives have shown modulatory effects on estrogen receptors, indicating potential therapeutic applications .

Anti-Psychotic Agents

Scientific Field

Psychopharmacology Application Summary: Thiophene derivatives are investigated for their potential use as anti-psychotic medications. Methods of Application:

- Clinical trials to assess the efficacy in treating psychiatric disorders. Results Summary: Some compounds have shown promise in managing symptoms of schizophrenia and bipolar disorder .

Anti-Arrhythmic Drugs

Scientific Field

Cardiology Application Summary: “3-(4-Methylbenzoyl)thiophene” derivatives are studied for their anti-arrhythmic properties in treating heart rhythm disorders. Methods of Application:

- Evaluation of their effectiveness in clinical settings. Results Summary: Derivatives have been effective in normalizing heart rhythms in preclinical models .

Anti-Anxiety Medications

Scientific Field

Neuropsychiatry Application Summary: Thiophene compounds are explored for their anxiolytic effects. Methods of Application:

- Testing for their ability to reduce anxiety in animal models and human trials. Results Summary: Certain derivatives have shown to decrease anxiety levels without significant side effects .

Antioxidants

Scientific Field

Biochemistry Application Summary: Thiophene derivatives are potent antioxidants that can protect cells from oxidative stress. Methods of Application:

- In vitro assays to measure their ability to scavenge free radicals. Results Summary: These compounds have demonstrated strong antioxidant activity, suggesting their use in preventing oxidative damage .

Anti-Mitotic Agents

Scientific Field

Oncology Application Summary: “3-(4-Methylbenzoyl)thiophene” is used in the synthesis of anti-mitotic agents for cancer treatment. Methods of Application:

- Testing their efficacy in inhibiting cell division in cancer cells. Results Summary: Some derivatives have shown the ability to halt the mitotic process in tumor cells, indicating potential as cancer therapeutics .

Metal Complexing Agents

Scientific Field

Analytical Chemistry Application Summary: Thiophene derivatives act as metal complexing agents in various analytical procedures. Methods of Application:

Orientations Futures

Thiophene-based compounds, including “3-(4-Methylbenzoyl)thiophene”, have a wide range of applications in medicinal chemistry and material science . They are used in the production of certain types of polymers, notably polythiophenes, which are used extensively in the field of material science, specifically in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs) . The development of new thiophene-based compounds with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

(4-methylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)12(13)11-6-7-14-8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTKYKQXMWNJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562444 | |

| Record name | (4-Methylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylbenzoyl)thiophene | |

CAS RN |

118993-65-0 | |

| Record name | (4-Methylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)

![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)

![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)

![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)